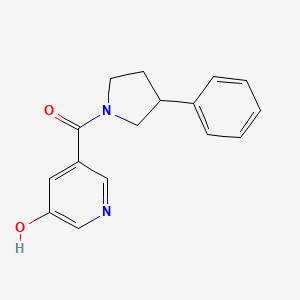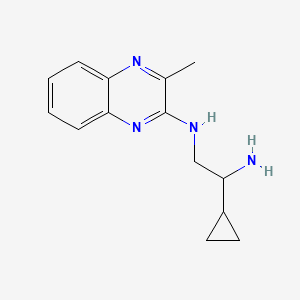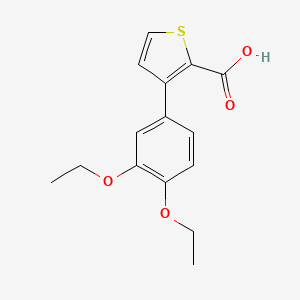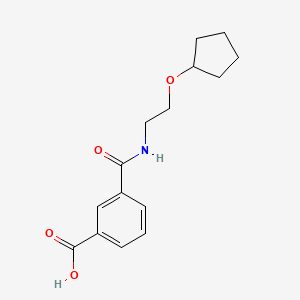
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone, also known as HPPM, is a synthetic compound that has become a popular research tool in the field of neuroscience. HPPM is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the storage and release of monoamine neurotransmitters in the brain.
Wirkmechanismus
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone works by selectively inhibiting the VMAT2 transporter, which is responsible for the storage and release of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone reduces the release of these neurotransmitters, leading to a decrease in their levels in the brain. This can have a variety of effects on brain function, depending on the specific neurotransmitter and brain region involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone depend on the specific neurotransmitter and brain region involved. For example, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing and addiction. This can lead to a decrease in drug-seeking behavior and a reduction in the reinforcing effects of drugs of abuse. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has also been shown to reduce serotonin release in the dorsal raphe nucleus, a brain region involved in mood regulation. This can lead to an increase in depressive-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its high selectivity for VMAT2, which allows for precise manipulation of monoamine neurotransmitter levels. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone is its potential for off-target effects, as it may interact with other transporters or receptors in the brain. Additionally, the effects of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone may vary depending on the specific brain region and experimental conditions used.
Zukünftige Richtungen
There are many potential future directions for research involving (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone. One area of interest is the role of monoamine neurotransmitters in neurodegenerative diseases such as Parkinson's and Alzheimer's. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone could be used to study the effects of dopamine and other monoamines on neuronal function and survival in these diseases. Another area of interest is the development of new drugs that target VMAT2, which could have therapeutic potential for conditions such as addiction, depression, and anxiety. Finally, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone could be used in combination with other research tools such as optogenetics and chemogenetics to further elucidate the complex interactions between monoamine neurotransmitters and brain function.
Synthesemethoden
The synthesis of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone involves a multi-step process that begins with the reaction of 3-phenylpyrrolidine with 2,4-pentanedione to form a pyridine intermediate. The pyridine intermediate is then reacted with hydroxylamine hydrochloride to form the final product, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone. The yield of (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone is typically around 60-70%, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been widely used as a research tool to study the role of monoamine neurotransmitters in various physiological and pathological conditions. For example, (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has been used to study the role of dopamine in addiction and reward pathways, as well as the role of serotonin in mood disorders such as depression and anxiety. (5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone has also been used to study the effects of monoamine neurotransmitters on motor function and cognition.
Eigenschaften
IUPAC Name |
(5-hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-8-14(9-17-10-15)16(20)18-7-6-13(11-18)12-4-2-1-3-5-12/h1-5,8-10,13,19H,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJIAASULJGPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Hydroxypyridin-3-yl)-(3-phenylpyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)



![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)

![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)